molecular formula C14H15ClN2O2 B13729517 tert-Butyl 7-Chloroquinazoline-4-acetate

tert-Butyl 7-Chloroquinazoline-4-acetate

Cat. No.: B13729517
M. Wt: 278.73 g/mol
InChI Key: HKHKPQINGOUKPU-UHFFFAOYSA-N
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Description

tert-Butyl 7-Chloroquinazoline-4-acetate: is a chemical compound that belongs to the quinazoline family. Quinazolines are heterocyclic compounds containing a benzene ring fused to a pyrimidine ring. This particular compound is characterized by the presence of a tert-butyl ester group at the 4-position and a chlorine atom at the 7-position of the quinazoline ring. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 7-Chloroquinazoline-4-acetate typically involves the reaction of 7-chloroquinazoline-4-carboxylic acid with tert-butyl alcohol in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 7-Chloroquinazoline-4-acetate can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom at the 7-position can be substituted with other nucleophiles such as amines or thiols.

    Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.

    Oxidation and Reduction: The quinazoline ring can undergo oxidation or reduction reactions depending on the reagents used.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and alkoxides. These reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Hydrolysis: Acidic or basic conditions can be used to hydrolyze the ester group. Acidic hydrolysis may involve the use of hydrochloric acid, while basic hydrolysis may involve sodium hydroxide.

    Oxidation and Reduction: Oxidizing agents such as potassium permanganate or reducing agents like sodium borohydride can be used for these reactions.

Major Products Formed

    Substitution Reactions: Products include various substituted quinazolines depending on the nucleophile used.

    Hydrolysis: The major product is 7-chloroquinazoline-4-carboxylic acid.

    Oxidation and Reduction: Products vary based on the specific reaction conditions and reagents used.

Scientific Research Applications

tert-Butyl 7-Chloroquinazoline-4-acetate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex quinazoline derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-Butyl 7-Chloroquinazoline-4-acetate involves its interaction with specific molecular targets. The chlorine atom and the ester group can participate in various binding interactions with enzymes or receptors, influencing their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl Quinazoline-4-acetate: Lacks the chlorine atom at the 7-position.

    7-Chloroquinazoline-4-carboxylic acid: Lacks the tert-butyl ester group.

    Quinazoline-4-acetate: Lacks both the chlorine atom and the tert-butyl ester group.

Uniqueness

tert-Butyl 7-Chloroquinazoline-4-acetate is unique due to the presence of both the chlorine atom and the tert-butyl ester group, which confer distinct chemical properties and reactivity. These features make it a valuable compound for various research applications, particularly in the synthesis of novel quinazoline derivatives with potential biological activities.

Properties

Molecular Formula

C14H15ClN2O2

Molecular Weight

278.73 g/mol

IUPAC Name

tert-butyl 2-(7-chloroquinazolin-4-yl)acetate

InChI

InChI=1S/C14H15ClN2O2/c1-14(2,3)19-13(18)7-12-10-5-4-9(15)6-11(10)16-8-17-12/h4-6,8H,7H2,1-3H3

InChI Key

HKHKPQINGOUKPU-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)CC1=NC=NC2=C1C=CC(=C2)Cl

Origin of Product

United States

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